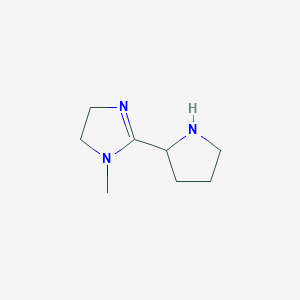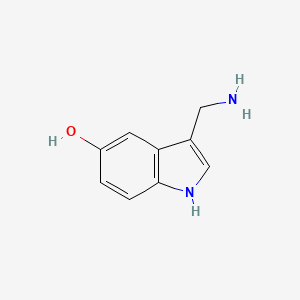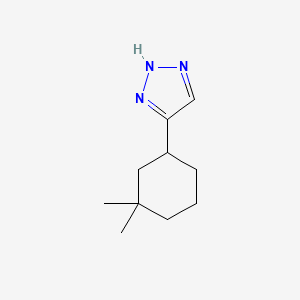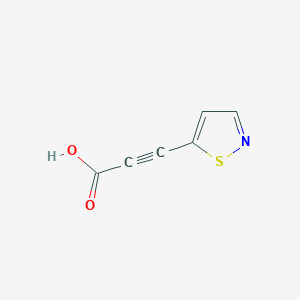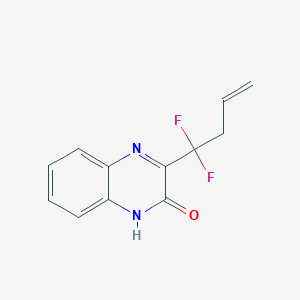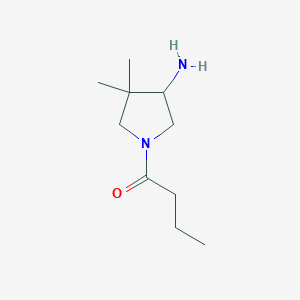
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one involves several steps, typically starting with the preparation of the pyrrolidine ring. One common synthetic route includes the reaction of 4-amino-3,3-dimethylpyrrolidine with butanone under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one can be compared with other similar compounds, such as:
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: This compound shares a similar structure but differs in the position and nature of substituents on the pyrrolidine ring.
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one: This compound has a shorter carbon chain compared to this compound, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(4-amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-4-5-9(13)12-6-8(11)10(2,3)7-12/h8H,4-7,11H2,1-3H3 |
InChI Key |
SOUDRJWTTXRFOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CC(C(C1)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


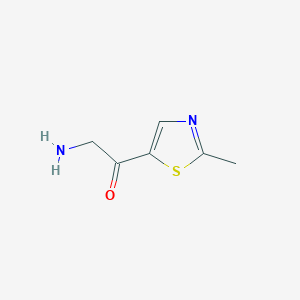
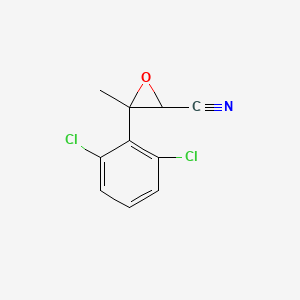
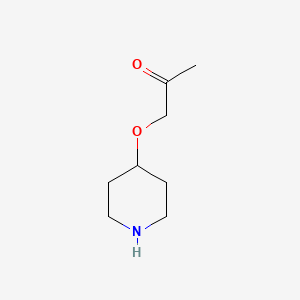
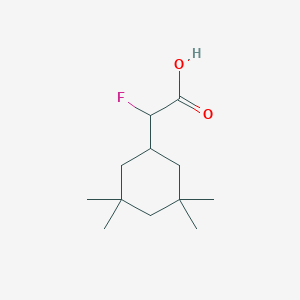

![5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one](/img/structure/B15253697.png)
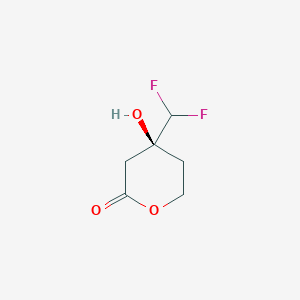
![5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde](/img/structure/B15253700.png)
